Cas no 33282-42-7 (4-(bromomethyl)oxetan-2-one)

4-(ブロモメチル)オキセタン-2-オンは、分子式C4H5BrO2で表される有機化合物であり、オキセタン環とブロモメチル基を有する反応性の高い中間体です。この化合物は、医薬品や農薬の合成において重要な役割を果たし、特に官能基の導入や環化反応において有用です。高い反応性と選択性を備えており、複雑な分子構造の構築に適しています。また、安定性が比較的高く、取り扱いが容易である点も特徴です。実験室規模から工業生産まで幅広く利用可能で、多様な化学変換の出発原料として活用されています。

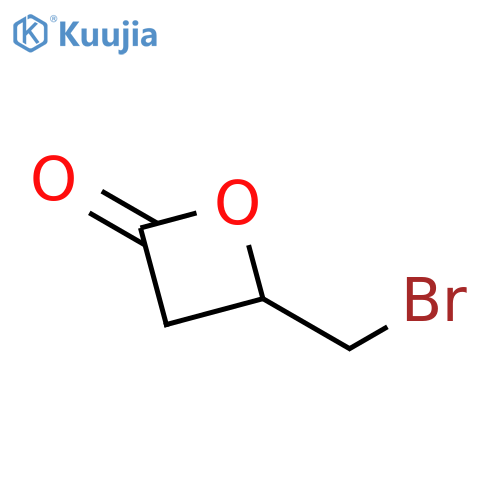

4-(bromomethyl)oxetan-2-one structure

商品名:4-(bromomethyl)oxetan-2-one

CAS番号:33282-42-7

MF:C4H5BrO2

メガワット:164.985300779343

MDL:MFCD20622145

CID:1456326

PubChem ID:11309714

4-(bromomethyl)oxetan-2-one 化学的及び物理的性質

名前と識別子

-

- 2-Oxetanone, 4-(bromomethyl)-

- 4-bromomethyl-β-lactone

- 4-(bromomethyl)oxetan-2-one

- SY250803

- SCHEMBL372268

- MFCD20622145

- AC5920

- EN300-300107

- 33282-42-7

- CS-0133587

-

- MDL: MFCD20622145

- インチ: InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2

- InChIKey: UEEVWTVEQBJECL-UHFFFAOYSA-N

- ほほえんだ: BrCC1CC(=O)O1

計算された属性

- せいみつぶんしりょう: 163.94725

- どういたいしつりょう: 163.94729g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 91.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.3

4-(bromomethyl)oxetan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-100MG |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95% | 100MG |

¥ 963.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-1G |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95% | 1g |

¥ 3,841.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-250MG |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95% | 250MG |

¥ 1,537.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-5G |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95% | 5g |

¥ 11,523.00 | 2023-04-13 | |

| Enamine | EN300-300107-0.5g |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95.0% | 0.5g |

$656.0 | 2025-03-19 | |

| Enamine | EN300-300107-10.0g |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-300107-0.05g |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95.0% | 0.05g |

$197.0 | 2025-03-19 | |

| Enamine | EN300-300107-10000mg |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95.0% | 10g |

$4176.0 | 2022-10-09 | |

| Enamine | EN300-300107-5g |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95% | 5g |

$3783.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0042-250mg |

4-(bromomethyl)oxetan-2-one |

33282-42-7 | 95% | 250mg |

¥1538.0 | 2024-04-20 |

4-(bromomethyl)oxetan-2-one 関連文献

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

33282-42-7 (4-(bromomethyl)oxetan-2-one) 関連製品

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33282-42-7)4-(bromomethyl)oxetan-2-one

清らかである:99%

はかる:10g

価格 ($):2603.0